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molecular formula C7H8ClNO2S B091416 N-Chloro-p-toluenesulfonamide CAS No. 144-86-5

N-Chloro-p-toluenesulfonamide

Cat. No. B091416
M. Wt: 205.66 g/mol
InChI Key: NXTVQNIVUKXOIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08404652B2

Procedure details

A boric acid buffer was prepared by dissolving 6.18 g of boric acid and 22.5 g of KCl in distilled water, adjusting at pH 8.7 with potassium hydroxide and making the total volume 100 ml. A chloramine T solution was prepared by dissolving 1.41 g of chloramine T (NACALAITESQUE, Catalog No.080-05) in 25 ml of 2-methoxyethanol (NACALAITESQUE, Catalog No.153-10). A p-dimethylaminobenzaldehyde solution was prepared by dissolving 12 g of p-dimethylaminobenzaldehyde (NACALAITESQUE, Catalog No.128-16) in 20 ml of ethanol followed by adding a mixture of 2.74 ml of concentrated sulfuric acid and 20 ml of ethanol slowly to the solution with cooling on ice. A hydroxyproline conventional solution was prepared by dissolving 3 mg of hydroxy-L-proline (NACALAITESQUE, Catalog No.188-17) in 1 ml of distilled water (3 mg/ml).
Quantity
3 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
6.18 g
Type
reactant
Reaction Step Two
Name
Quantity
22.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.41 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
12 g
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
2.74 mL
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[B:1]([OH:4])([OH:3])[OH:2].[Cl-].[K+].[OH-].[K+].[CH3:9][C:10]1[CH:11]=[CH:12][C:13]([S:16]([NH:19][Cl:20])(=[O:18])=[O:17])=[CH:14][CH:15]=1.[CH3:21][N:22]([CH3:31])[C:23]1[CH:30]=[CH:29][C:26]([CH:27]=[O:28])=[CH:25][CH:24]=1.S(=O)(=O)(O)[OH:33].O[N:38]1[CH2:45][CH2:44][CH2:43][C@H:39]1[C:40]([OH:42])=[O:41]>O.COCCO.C(O)C>[B:1]([OH:4])([OH:3])[OH:2].[CH3:9][C:10]1[CH:15]=[CH:14][C:13]([S:16]([NH:19][Cl:20])(=[O:18])=[O:17])=[CH:12][CH:11]=1.[CH3:21][N:22]([CH3:31])[C:23]1[CH:30]=[CH:29][C:26]([CH:27]=[O:28])=[CH:25][CH:24]=1.[NH:38]1[CH2:45][C@H:44]([OH:33])[CH2:43][C@H:39]1[C:40]([OH:42])=[O:41] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3 mg
Type
reactant
Smiles
ON1[C@H](C(=O)O)CCC1
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.18 g
Type
reactant
Smiles
B(O)(O)O
Name
Quantity
22.5 g
Type
reactant
Smiles
[Cl-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
1.41 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)NCl
Name
Quantity
25 mL
Type
solvent
Smiles
COCCO
Step Five
Name
Quantity
12 g
Type
reactant
Smiles
CN(C1=CC=C(C=O)C=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
2.74 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding
TEMPERATURE
Type
TEMPERATURE
Details
with cooling on ice

Outcomes

Product
Name
Type
product
Smiles
B(O)(O)O
Name
Type
product
Smiles
CC=1C=CC(=CC1)S(=O)(=O)NCl
Name
Type
product
Smiles
CN(C1=CC=C(C=O)C=C1)C
Name
Type
product
Smiles
N1[C@H](C(=O)O)C[C@@H](O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08404652B2

Procedure details

A boric acid buffer was prepared by dissolving 6.18 g of boric acid and 22.5 g of KCl in distilled water, adjusting at pH 8.7 with potassium hydroxide and making the total volume 100 ml. A chloramine T solution was prepared by dissolving 1.41 g of chloramine T (NACALAITESQUE, Catalog No.080-05) in 25 ml of 2-methoxyethanol (NACALAITESQUE, Catalog No.153-10). A p-dimethylaminobenzaldehyde solution was prepared by dissolving 12 g of p-dimethylaminobenzaldehyde (NACALAITESQUE, Catalog No.128-16) in 20 ml of ethanol followed by adding a mixture of 2.74 ml of concentrated sulfuric acid and 20 ml of ethanol slowly to the solution with cooling on ice. A hydroxyproline conventional solution was prepared by dissolving 3 mg of hydroxy-L-proline (NACALAITESQUE, Catalog No.188-17) in 1 ml of distilled water (3 mg/ml).
Quantity
3 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
6.18 g
Type
reactant
Reaction Step Two
Name
Quantity
22.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.41 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
12 g
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
2.74 mL
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[B:1]([OH:4])([OH:3])[OH:2].[Cl-].[K+].[OH-].[K+].[CH3:9][C:10]1[CH:11]=[CH:12][C:13]([S:16]([NH:19][Cl:20])(=[O:18])=[O:17])=[CH:14][CH:15]=1.[CH3:21][N:22]([CH3:31])[C:23]1[CH:30]=[CH:29][C:26]([CH:27]=[O:28])=[CH:25][CH:24]=1.S(=O)(=O)(O)[OH:33].O[N:38]1[CH2:45][CH2:44][CH2:43][C@H:39]1[C:40]([OH:42])=[O:41]>O.COCCO.C(O)C>[B:1]([OH:4])([OH:3])[OH:2].[CH3:9][C:10]1[CH:15]=[CH:14][C:13]([S:16]([NH:19][Cl:20])(=[O:18])=[O:17])=[CH:12][CH:11]=1.[CH3:21][N:22]([CH3:31])[C:23]1[CH:30]=[CH:29][C:26]([CH:27]=[O:28])=[CH:25][CH:24]=1.[NH:38]1[CH2:45][C@H:44]([OH:33])[CH2:43][C@H:39]1[C:40]([OH:42])=[O:41] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3 mg
Type
reactant
Smiles
ON1[C@H](C(=O)O)CCC1
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.18 g
Type
reactant
Smiles
B(O)(O)O
Name
Quantity
22.5 g
Type
reactant
Smiles
[Cl-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
1.41 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)NCl
Name
Quantity
25 mL
Type
solvent
Smiles
COCCO
Step Five
Name
Quantity
12 g
Type
reactant
Smiles
CN(C1=CC=C(C=O)C=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
2.74 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding
TEMPERATURE
Type
TEMPERATURE
Details
with cooling on ice

Outcomes

Product
Name
Type
product
Smiles
B(O)(O)O
Name
Type
product
Smiles
CC=1C=CC(=CC1)S(=O)(=O)NCl
Name
Type
product
Smiles
CN(C1=CC=C(C=O)C=C1)C
Name
Type
product
Smiles
N1[C@H](C(=O)O)C[C@@H](O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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